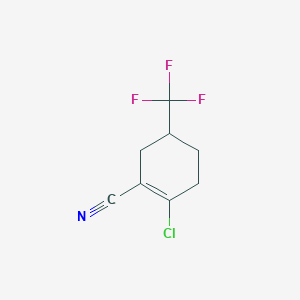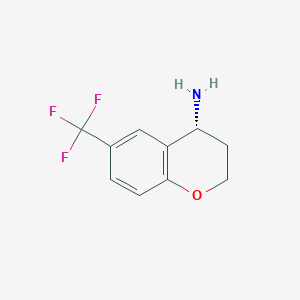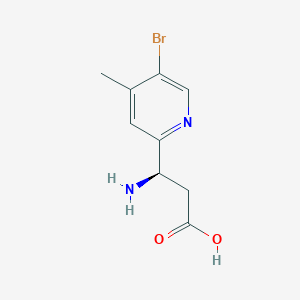
Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
In an industrial setting, the production of benzofuran derivatives, including METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE, often involves scalable synthetic routes. Techniques such as microwave-assisted synthesis (MWI) have been utilized to achieve efficient production with high yields . These methods are optimized to ensure consistency and cost-effectiveness in large-scale manufacturing.
化学反応の分析
Types of Reactions
METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
科学的研究の応用
METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activities make it a candidate for studying cellular processes and interactions.
Industry: It is used in the development of new materials and chemical products.
作用機序
The mechanism of action of METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and interfere with cellular signaling pathways . These interactions can lead to the modulation of biological activities, such as cell growth inhibition and apoptosis induction.
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
Indole: Another heterocyclic compound with similar biological activities.
Benzothiophene: A sulfur-containing analog with distinct properties.
Uniqueness
METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its amino and carboxylate groups allow for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
methyl 3-amino-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3 |
InChIキー |
AIFFLXZRXCBASW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)C(CO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-3-{[(3-chloropropanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13050138.png)




![2,3-Dihydropyrazolo[5,1-B]oxazol-6-amine hcl](/img/structure/B13050177.png)





![4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]Pyridine Dihydrochloride](/img/structure/B13050220.png)
